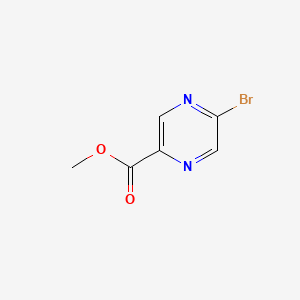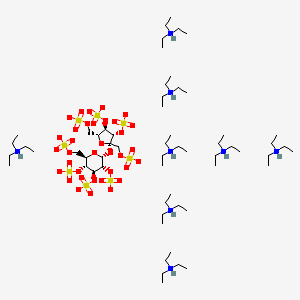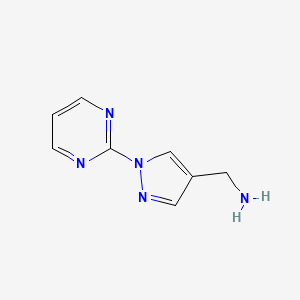
5-Chlor-2-(Tributylstannyl)pyridin
Übersicht
Beschreibung
“5-Chloro-2-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C17H30ClNSn . It has a molecular weight of 402.59 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string representation of “5-Chloro-2-(tributylstannyl)pyridine” is CCCC [Sn] (CCCC) (CCCC)c1ccc (Cl)cn1 . The InChI key is MHSMAFNXVWZVOC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“5-Chloro-2-(tributylstannyl)pyridine” is a solid . It has a boiling point of 392.7ºC at 760 mmHg . The exact mass is 403.10900 .
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
5-Chlor-2-(Tributylstannyl)pyridin: wird häufig als Zwischenprodukt in der organischen Synthese verwendet. Seine Stannylgruppe ist entscheidend für die Erleichterung von Stille-Kupplungsreaktionen, die für die Konstruktion komplexer organischer Moleküle unerlässlich sind. Die Fähigkeit dieser Verbindung, als Bindeglied zwischen verschiedenen Molekülfragmenten zu fungieren, macht sie unschätzbar wertvoll bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Vorläufer für die Entwicklung verschiedener Arzneimittelmoleküle. Sein Pyridinring kann, wenn er in die Struktur eines Arzneimittels integriert wird, die Pharmakokinetik und Pharmakodynamik der Verbindung signifikant verändern. Diese Modifikation kann zu Verbesserungen der Arzneimittelwirksamkeit, Selektivität und metabolischen Stabilität führen .
Entwicklung von Agrochemikalien
Die Anwendung der Verbindung erstreckt sich auf die Agrochemieindustrie, wo sie zur Herstellung von Pestiziden und Herbiziden verwendet wird. Die Chloropyridin-Einheit ist besonders effektiv bei der Störung des Lebenszyklus von Schädlingen und Unkräutern, wodurch Kulturen geschützt und die landwirtschaftliche Erträge verbessert werden .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Wirkmechanismus
Target of Action
It is known that organotin compounds like 5-chloro-2-(tributylstannyl)pyridine are often used in stille cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 5-Chloro-2-(tributylstannyl)pyridine is primarily through its role in Stille cross-coupling reactions . In these reactions, the tin atom in the organotin compound acts as a nucleophile, attacking an electrophilic carbon in another molecule to form a new carbon-carbon bond .
Biochemical Pathways
Given its use in stille cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds .
Result of Action
The primary result of the action of 5-Chloro-2-(tributylstannyl)pyridine is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is known to participate in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile, donating its stannyl group to form new carbon-carbon bonds. This interaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of 5-Chloro-2-(tributylstannyl)pyridine on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(tributylstannyl)pyridine exerts its effects through several mechanisms. One primary mechanism involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(tributylstannyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(tributylstannyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity .
Metabolic Pathways
5-Chloro-2-(tributylstannyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions, such as oxidation and reduction, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(tributylstannyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(tributylstannyl)pyridine is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
tributyl-(5-chloropyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMAFNXVWZVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656780 | |
| Record name | 5-Chloro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
611168-63-9 | |
| Record name | 5-Chloro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 611168-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)


![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)



![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)


